molecular formula C21H34O3 B11969669 3alpha,6alpha-Dihydroxypregnan-20-one

3alpha,6alpha-Dihydroxypregnan-20-one

Cat. No.: B11969669
M. Wt: 334.5 g/mol
InChI Key: HHUZGDMRRLQZIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,6alpha-Dihydroxypregnan-20-one typically involves multi-step organic reactions starting from readily available steroid precursors. One common synthetic route includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.

    Protection and Deprotection: Protection of hydroxyl groups using protecting groups like tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions, followed by deprotection to reveal the hydroxyl groups at the desired positions.

    Oxidation and Reduction: Selective oxidation and reduction reactions to achieve the desired oxidation state at the 20-one position using reagents like pyridinium chlorochromate (PCC) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3alpha,6alpha-Dihydroxypregnan-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of ketones to alcohols using reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the hydroxyl positions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3alpha,6alpha-Diketopregnan-20-one, while reduction can produce 3alpha,6alpha-Dihydroxypregnan-20-ol.

Scientific Research Applications

3alpha,6alpha-Dihydroxypregnan-20-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.

    Biology: Investigated for its role in modulating biological processes, including enzyme activity and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3alpha,6alpha-Dihydroxypregnan-20-one involves its interaction with specific molecular targets and pathways. It functions as a positive allosteric modulator of GABA A receptors, enhancing inhibitory neurotransmission and counterbalancing excitatory responses . This modulation can lead to various physiological effects, including anxiolytic and sedative properties.

Comparison with Similar Compounds

3alpha,6alpha-Dihydroxypregnan-20-one can be compared with other similar compounds, such as:

    3alpha,5alpha-Tetrahydroprogesterone (Allopregnanolone): Another neurosteroid with similar GABA A receptor modulatory effects.

    3alpha,5alpha-Tetrahydrodeoxycorticosterone (THDOC): Shares similar neuroprotective and anti-inflammatory properties.

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUZGDMRRLQZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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